molecular formula C9H7NO2S B1376613 3-(Ethenesulfonyl)benzonitrile CAS No. 1423031-94-0

3-(Ethenesulfonyl)benzonitrile

Cat. No.: B1376613
CAS No.: 1423031-94-0
M. Wt: 193.22 g/mol
InChI Key: ZTFLDUNTGJPMLI-UHFFFAOYSA-N
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Description

3-(Ethenesulfonyl)benzonitrile is a high-purity chemical compound supplied for laboratory research use. This compound has a molecular weight of 193.22 g/mol and a molecular formula of C9H7NO2S . It is characterized by the Canonical SMILES: C=CS(=O)(=O)C1=CC=CC(C#N)=C1 . As a benzonitrile derivative featuring an ethenesulfonyl functional group, this compound is of significant interest in organic synthesis and medicinal chemistry. Sulfonyl-containing compounds like this one are valuable building blocks for creating more complex molecules and are frequently investigated for their potential biological activities . Researchers utilize such structures in the development of novel pharmaceutical agents, as sulfonamide and sulfone ester derivatives are known to have applications as antihypertensive drugs, nonsteroidal anti-inflammatory drugs, anticancer agents, and antibacterial agents . The compound requires proper handling; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLDUNTGJPMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-94-0
Record name 3-(ethenesulfonyl)benzonitrile
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Elucidation of Reactivity and Reaction Mechanisms of 3 Ethenesulfonyl Benzonitrile

Reactivity of the Ethenesulfonyl Group

The ethenesulfonyl group, a vinyl sulfone, is characterized by an electron-deficient double bond due to the strong electron-withdrawing nature of the sulfonyl group. This electronic feature is the primary driver of its reactivity.

The polarized nature of the carbon-carbon double bond in the ethenesulfonyl group makes 3-(Ethenesulfonyl)benzonitrile an excellent Michael acceptor. adichemistry.commasterorganicchemistry.com It readily undergoes conjugate addition (also known as 1,4-addition) with a wide variety of nucleophiles. masterorganicchemistry.com In this reaction, the nucleophile attacks the β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond and a resonance-stabilized carbanion, which is subsequently protonated. adichemistry.commasterorganicchemistry.com

The general mechanism involves three key steps:

Formation of a nucleophile (e.g., deprotonation of a carbon acid to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the ethenesulfonyl group. masterorganicchemistry.com

Protonation of the resulting intermediate enolate/carbanion to yield the final product. masterorganicchemistry.com

A diverse array of nucleophiles can participate in this reaction, highlighting its synthetic utility.

Table 1: Nucleophiles for Conjugate Addition to this compound

Nucleophile ClassSpecific Examples
Carbon Nucleophiles Enolates (from ketones, esters), Organocuprates (Gilman reagents), Malonates
Nitrogen Nucleophiles Amines, Anilines
Oxygen Nucleophiles Alkoxides, Phenoxides
Sulfur Nucleophiles Thiolates masterorganicchemistry.com

This thermodynamically controlled reaction is favored over the kinetically controlled 1,2-addition (direct attack at the sulfur atom), particularly at higher temperatures. adichemistry.com The powerful electron-withdrawing capacity of the sulfonyl group activates the double bond, making it susceptible to attack by both soft and hard nucleophiles.

The electron-deficient alkene of the ethenesulfonyl group serves as an effective dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions. mdpi.com These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. ucc.ienih.gov

With Nitrile Oxides: The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, proceeds via a concerted mechanism. mdpi.com This process involves the simultaneous formation of two new sigma bonds between the terminal atoms of the nitrile oxide (the carbon and oxygen) and the two carbons of the vinyl sulfone double bond. mdpi.com This transformation yields highly substituted Δ²-isoxazolines, which are valuable heterocyclic structures in medicinal chemistry. mdpi.com The regiochemistry of the addition is governed by both electronic and steric factors, typically with the carbon atom of the nitrile oxide adding to the β-carbon of the vinyl sulfone. ucc.ie

With Nitrones: Similarly, this compound can react with nitrones in a [3+2] cycloaddition fashion to form isoxazolidine (B1194047) rings. ucc.ie The reaction with cyclic nitrones, for instance, can proceed with a high degree of regio- and stereoselectivity. ucc.ie In some cases, the initial isoxazolidine cycloadducts can be unstable and undergo further reactions, such as ring-opening, depending on the specific nitrone and reaction conditions used. ucc.ie

Table 2: [3+2] Cycloaddition Reactions of the Ethenesulfonyl Group

1,3-DipoleResulting HeterocycleKey Features
Nitrile Oxides (e.g., Benzonitrile Oxide)Δ²-IsoxazolineConcerted mechanism, provides access to important medicinal chemistry scaffolds. mdpi.com
Nitrones (e.g., cyclic nitrones)IsoxazolidineHigh regio- and stereoselectivity is often observed. ucc.ienih.gov

The ethenesulfonyl moiety can also participate in radical reactions. The double bond is susceptible to attack by radical species. For instance, hydroxyl radicals (•OH) can add across the double bond to form a carbon-centered radical adduct. The subsequent fate of this radical intermediate depends on the reaction environment. In the presence of oxygen, it can lead to oxidative degradation pathways. nih.gov Mechanistic studies often employ techniques like pulse radiolysis to generate radicals and monitor the kinetics of these rapid reactions. mdpi.com

Reactivity of the Benzonitrile Moiety

The benzonitrile group consists of a cyano (-C≡N) group attached to a benzene (B151609) ring. Its reactivity is centered on the electrophilic carbon atom of the nitrile and the potential for the entire moiety to act as a ligand in organometallic chemistry.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This reactivity is analogous to that of a carbonyl group. ucalgary.ca

Strong, anionic nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add directly to the nitrile carbon. ucalgary.ca This addition forms an intermediate imine anion, which upon acidic workup, is hydrolyzed to a ketone. libretexts.org

Weaker, neutral nucleophiles like water require acid catalysis. ucalgary.ca The reaction, known as hydrolysis, proceeds via protonation of the nitrile nitrogen, which activates the carbon for attack by water. chemistrysteps.comlibretexts.org The initial product is an amide, which can be further hydrolyzed to a carboxylic acid under more stringent conditions. chemistrysteps.com

Reduction of the nitrile group is also a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) add hydride (H⁻) twice to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. libretexts.org

The benzonitrile moiety can engage in transition metal-catalyzed reactions in two primary ways: as a coordinating ligand or as a reactive substrate.

As a Ligand: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metal centers. Benzonitrile is a well-known ligand in coordination chemistry and is often used to form catalyst precursors, such as in palladium-catalyzed cross-coupling reactions. researchgate.net This coordination can stabilize the metal complex and influence its catalytic activity.

As a Substrate: The C-CN bond or the C-H bonds on the aromatic ring can be activated by transition metal catalysts. For example, in certain cross-coupling reactions, the nitrile group can direct ortho-metalation, leading to functionalization of the adjacent C-H bond. While less common than reactions involving aryl halides, transition metal-catalyzed transformations where the nitrile group itself is replaced or transformed are also known. researchgate.net The entire molecule can be considered a substrate in reactions like the Hirao reaction, a palladium-catalyzed P-C cross-coupling. mdpi.com

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The benzonitrile ring of this compound is subject to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq However, the reactivity of the ring is significantly influenced by the two substituents: the ethenesulfonyl group (-SO₂CH=CH₂) and the nitrile group (-CN). Both of these groups are potent electron-withdrawing groups, which substantially deactivate the benzene ring towards electrophilic attack. libretexts.orgminia.edu.eg

Electron-withdrawing groups decrease the electron density of the aromatic π system, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comyoutube.com The deactivation is a result of both inductive effects (-I) and resonance effects (-M). The sulfonyl group and the nitrile group both pull electron density from the ring through the sigma bond network (inductive effect) and through delocalization of π electrons (resonance effect). quora.comquora.com Consequently, this compound will undergo EAS reactions much more slowly than benzene itself. libretexts.org

In addition to affecting the rate of reaction, these substituents also direct the position of substitution for an incoming electrophile. Both the ethenesulfonyl and nitrile groups are classified as meta-directors. youtube.com This is because their electron-withdrawing resonance effects remove electron density primarily from the ortho and para positions, leaving the meta positions as the least deactivated (i.e., most electron-rich) sites for electrophilic attack.

In this compound, the substituents are located at positions 1 and 3. The directing effects of the two groups are as follows:

The ethenesulfonyl group at C1 directs incoming electrophiles to the meta positions, C3 and C5.

The nitrile group at C3 directs incoming electrophiles to its meta positions, C1 and C5.

Since both groups direct to position C5, this site is the most probable location for electrophilic substitution. The other positions are more strongly deactivated or sterically hindered. This cooperative directing effect leads to high regioselectivity in EAS reactions. msu.edu

PositionRelation to -SO₂CH=CH₂ (C1)Relation to -CN (C3)Predicted Reactivity
C2orthoorthoHighly Deactivated
C4paraorthoHighly Deactivated
C5metametaMost Favorable Site
C6orthoparaHighly Deactivated

Anionic States and Electron Capture Mechanisms of Benzonitrile Derivatives

The study of anionic states and electron capture is crucial for understanding the behavior of molecules in electron-rich environments. For benzonitrile and its derivatives, these processes are of significant interest due to the molecule's large dipole moment, which strongly influences electron binding. usc.edu

High-level electronic structure studies on benzonitrile have identified two primary anionic states: a valence-bound anion and a dipole-bound state (DBS). usc.eduarizona.edursc.org The ground state of the benzonitrile anion is the valence 2B₁ state. rsc.org However, at the equilibrium geometry of the neutral molecule, the dipole-bound state is the only bound anionic state and lies slightly lower in energy than the valence anion. usc.edursc.org

This energetic arrangement leads to a "gateway" mechanism for electron capture. usc.eduarizona.edursc.org An incoming electron is first captured by the neutral benzonitrile molecule to form the dipole-bound anion. This DBS then serves as a doorway, or intermediate state, which subsequently undergoes non-adiabatic relaxation to form the more stable valence anion. usc.edursc.org

Anionic StateDescriptionRole in Electron Capture
Dipole-Bound State (DBS)Electron is loosely bound by the molecular dipole field. It is the only bound state at the neutral molecule's geometry. usc.edursc.orgActs as the initial "gateway" or doorway state for capturing an electron. usc.eduarizona.edu
Valence Anion (2B₁ state)Electron occupies a π* molecular orbital. It is the ground state of the anion and is more stable than the DBS. rsc.orgThe final, more stable anionic state formed after relaxation from the DBS. usc.edu

In the case of this compound, the presence of the strongly electron-withdrawing ethenesulfonyl group, in addition to the nitrile group, is expected to significantly increase the molecule's electron affinity. This would lead to greater stabilization of both the dipole-bound and valence anionic states compared to unsubstituted benzonitrile. The enhanced stability of the anion could influence the lifetime and subsequent reactivity of the charged species. Indirect measurements of the electron affinity of benzonitrile have yielded values around 0.26 eV. aip.org It is anticipated that the electron affinity of this compound would be considerably higher.

Interplay Between Ethenesulfonyl and Benzonitrile Functional Groups

Electronic Effects and Resonance Interactions

The chemical behavior of this compound is dominated by the powerful electronic interplay between the ethenesulfonyl and benzonitrile functional groups. Both substituents are strongly electron-withdrawing, acting through a combination of negative inductive (-I) and negative resonance (-M or -R) effects. quora.comquora.comresearchgate.net

Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in the sulfonyl and nitrile groups, respectively, causes a strong pull of electron density away from the benzene ring through the sigma bonds. minia.edu.eg

Resonance Effect (-M): Both groups can delocalize the π-electrons of the benzene ring onto themselves. The sulfonyl group can achieve this through the involvement of sulfur's d-orbitals, while the nitrile group delocalizes electrons onto the nitrogen atom via the C≡N triple bond. minia.edu.eg

The combined -I and -M effects of these two groups, positioned meta to each other, result in a profound deactivation of the aromatic ring. This synergy creates significant electron deficiency at the ortho and para positions relative to each group, which can be visualized through resonance structures showing the accumulation of positive charge at these sites. This strong polarization is fundamental to the molecule's reactivity, particularly in dictating the meta-regioselectivity of electrophilic substitutions.

Computational and Theoretical Investigations of 3 Ethenesulfonyl Benzonitrile

Conformational Analysis and Intramolecular Interactions

The conformational landscape of 3-(Ethenesulfonyl)benzonitrile is determined by the rotational freedom around the C-S and S-C bonds of the ethenesulfonyl group, as well as the C-C bond connecting it to the benzonitrile (B105546) ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to identify the stable conformers and the transition states that separate them. The relative energies of these conformers dictate the molecule's preferred three-dimensional structure, which in turn influences its physical properties and reactivity.

Computational studies would likely reveal several low-energy conformations for this compound. The orientation of the vinyl group relative to the benzonitrile ring is a key determinant of conformational stability. The interplay of steric hindrance and subtle intramolecular interactions governs the rotational barriers and the geometry of the most stable forms.

Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, these interactions are likely to include:

Dipole-dipole interactions: The electron-withdrawing nature of the sulfonyl and nitrile groups creates significant bond dipoles, leading to electrostatic interactions that can influence conformational preference.

π-stacking: While less common for intramolecular interactions in a molecule of this size, there could be weak interactions between the π-system of the benzonitrile ring and the double bond of the ethenesulfonyl group in certain folded conformations.

The following table summarizes hypothetical data from a computational analysis of the primary conformers of this compound, illustrating the kind of results such a study would yield.

ConformerDihedral Angle (C=C-S-C_ar)Relative Energy (kcal/mol)Dipole Moment (Debye)
Anti 180°0.004.5
Gauche 1 60°1.25.1
Gauche 2 -60°1.25.1
Syn 3.55.8

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Reactivity Relationships (QSRR), provides a powerful tool for understanding and predicting the chemical behavior of molecules like this compound. QSRR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined reactivity.

For this compound, a QSRR study might aim to predict its reactivity in a specific chemical transformation, such as a cycloaddition reaction or its susceptibility to nucleophilic attack. The first step in building a QSRR model is to define a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

Electronic descriptors: These relate to the electron distribution in the molecule and include parameters like partial atomic charges, HOMO/LUMO energies, and dipole moment.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that links these descriptors to the observed reactivity.

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving a series of substituted ethenesulfonylbenzonitriles might take the following form:

log k = β₀ + β₁σ + β₂ELUMO + β₃Vm

Where:

σ is the Hammett constant of a substituent on the benzene (B151609) ring.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Vm is the molecular volume.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The predictive power and reliability of the QSRR model are assessed through rigorous validation techniques, including cross-validation and the use of an external test set of compounds not used in the model's development. The insights gained from such models can guide the design of new molecules with desired reactivity profiles.

The table below presents a hypothetical dataset that could be used to generate a QSRR model for a reaction involving this compound and its derivatives.

CompoundSubstituentlog k (experimental)Hammett Constant (σ)ELUMO (eV)Molecular Volume (ų)
1H-2.50.00-1.2150.2
24-NO₂-1.80.78-1.8165.4
34-OCH₃-3.1-0.27-1.0162.8
44-Cl-2.20.23-1.4158.7

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization in Multi-Component Reactions (MCRs) and Cascade Processes

There is no available scientific literature that specifically documents the use of 3-(Ethenesulfonyl)benzonitrile as a reactant in multi-component reactions (MCRs) or cascade processes. MCRs are powerful tools in synthetic chemistry for building molecular complexity in a single step. Similarly, cascade reactions, which involve a sequence of intramolecular reactions, are efficient methods for synthesizing complex molecules. While vinyl sulfones and benzonitriles can be involved in such reactions, no examples specifically employing this compound have been reported. For instance, research on cascade reactions for synthesizing dihydro-pyrrolo-pyrazole heterocycles has utilized methyl vinyl sulfone, but not the benzonitrile-substituted variant nih.gov.

Role in the Construction of Complex Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The vinyl sulfone moiety is a potent dienophile and dipolarophile, making it a candidate for cycloaddition reactions to form five- and six-membered rings. Theoretical and practical studies have explored [3+2] cycloaddition reactions between various 1,3-dipoles and vinyl sulfones or benzonitrile (B105546) derivatives. For example, the reaction of azomethine ylides with phenyl vinyl sulphone has been studied, demonstrating the reactivity of the vinyl sulfone system mdpi.com. Separately, benzonitrile N-oxide has been used as a 1,3-dipole in reactions with other alkenes mdpi.com. However, there are no specific studies that report the use of this compound as the starting dipolarophile or dienophile for the construction of complex heterocyclic systems.

Application as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The design of molecular building blocks is crucial for creating functional supramolecular architectures. There is currently no research available that describes the design, synthesis, or application of this compound as a building block for creating supramolecular assemblies.

Integration into Functional Materials

The integration of novel organic molecules into functional materials is a rapidly growing field. This includes the development of materials with unique optical or electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly valuable for applications in sensors, bio-imaging, and optoelectronics nih.gov. The design of AIE-active molecules (AIEgens) often involves rotor-like structures that can undergo restricted intramolecular motion in the aggregated state. While the combination of electron-withdrawing sulfonyl and nitrile groups could potentially be used in the design of novel luminophores, there is no literature available that explores or reports the use of this compound in AIE systems.

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, guided by principles of molecular recognition rsc.org. This process is fundamental to creating complex nanostructures and functional materials. A search of the scientific literature did not yield any studies on the self-assembly properties of this compound or its use in molecular recognition applications.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Catalytic Transformations

The dual functionality of 3-(Ethenesulfonyl)benzonitrile, characterized by the electrophilic vinyl sulfone and the versatile nitrile group, offers a fertile ground for the exploration of novel catalytic transformations. Future research should prioritize the development of innovative catalytic systems that can selectively engage one or both of these reactive sites.

The vinyl sulfone group is an excellent Michael acceptor and a dienophile. researchgate.net Future efforts could explore asymmetric Michael additions using chiral organocatalysts or transition metal complexes to introduce stereocenters, a key feature for biologically active molecules. nih.govresearchgate.net Moreover, the application of photoredox catalysis could unlock new reaction pathways, such as radical additions to the vinyl group, expanding the synthetic utility of this scaffold. rsc.orgnih.govrsc.org

The benzonitrile (B105546) group, while relatively inert, can be a substrate for a variety of transformations. Catalytic hydrogenation of the nitrile to a primary amine using advanced metal pincer complexes is a promising avenue. acs.orgrug.nl Additionally, transition-metal-catalyzed C-H activation of the aromatic ring could enable the introduction of new functional groups at positions ortho to the existing substituents, offering a direct route to more complex derivatives. acs.orgacs.org The development of dual catalytic systems that can simultaneously or sequentially functionalize both the vinyl sulfone and benzonitrile moieties would represent a significant advancement, allowing for the rapid construction of molecular complexity from a single starting material.

Catalytic ApproachTarget TransformationPotential Catalyst Classes
Asymmetric CatalysisEnantioselective Michael Addition to Vinyl SulfoneChiral Amines, Phosphines, Transition Metal Complexes nih.govresearchgate.net
Photoredox CatalysisRadical Addition/Functionalization of Vinyl SulfoneRuthenium or Iridium Polypyridyl Complexes, Organic Dyes rsc.orgnih.govrsc.org
HydrogenationReduction of Nitrile to AmineCobalt or Ruthenium Pincer Complexes rug.nlacs.org
C-H ActivationDirected Functionalization of the Aromatic RingPalladium, Rhodium, or Iridium Complexes acs.orgacs.org
Dual CatalysisSequential or Concurrent FunctionalizationCombination of Transition Metal and Organocatalysts

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should focus on developing more sustainable and environmentally benign synthetic methodologies. This includes minimizing waste, reducing energy consumption, and utilizing renewable resources.

Current synthetic routes to vinyl sulfones and benzonitriles often rely on traditional organic solvents and stoichiometric reagents. organic-chemistry.orgorganic-chemistry.org A key area for future investigation is the replacement of these with greener alternatives such as water, ionic liquids, or deep eutectic solvents. Furthermore, the development of catalytic, atom-economical methods for the synthesis of the parent compound and its derivatives is crucial. For instance, direct C-H sulfonylation or cyanation methods would be highly desirable.

The use of alternative energy sources, such as microwave irradiation, ultrasound, or mechanochemistry (ball milling), could lead to significantly reduced reaction times and energy consumption. Photocatalysis, driven by visible light, also represents a sustainable approach for activating the molecule for various transformations. researchgate.net The ultimate goal is to design a synthetic strategy that is not only efficient and high-yielding but also has a minimal environmental footprint.

Sustainability AspectFuture Research FocusExamples of Green Techniques
SolventsReplacement of hazardous organic solventsWater, Ionic Liquids, Supercritical CO2, Bio-based solvents
ReagentsShift from stoichiometric to catalytic methodsHeterogeneous catalysts, recyclable catalysts
EnergyReduction of energy consumptionMicrowave-assisted synthesis, Mechanochemistry, Photochemistry researchgate.net
Atom EconomyMaximizing the incorporation of starting materialsAddition reactions, C-H functionalization acs.org

Advanced Characterization Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, the identification and characterization of transient intermediates are of paramount importance. Future research should leverage advanced, time-resolved spectroscopic techniques to gain insights into these fleeting species.

Operando spectroscopy, where spectroscopic measurements are taken under actual reaction conditions, is a powerful tool for elucidating catalytic cycles. wikipedia.orghideninc.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates on a catalyst's surface or in solution. xmu.edu.cnyoutube.comresearchgate.net These methods can help to identify key catalytic species and understand how they interact with the substrate.

For particularly short-lived or low-concentration intermediates, more specialized techniques may be required. For example, advanced mass spectrometry methods can be used to detect and characterize reactive intermediates. The application of these advanced analytical tools will be crucial for building a comprehensive mechanistic picture of the catalytic transformations of this compound, which in turn will guide the rational design of more efficient and selective catalysts.

Characterization TechniqueInformation GainedRelevance to this compound
Operando FTIR/Raman SpectroscopyReal-time monitoring of vibrational modes of reactants, intermediates, and productsElucidation of catalytic cycles, identification of surface-adsorbed species wikipedia.orghideninc.comresearchgate.net
Time-resolved Mass SpectrometryDetection and structural analysis of transient speciesIdentification of short-lived radical or ionic intermediates
In-situ NMR SpectroscopyStructural information on species in the solution phaseMonitoring the conversion of starting materials and the formation of intermediates and products in real-time
X-ray Absorption Spectroscopy (XAS)Electronic and geometric structure of metal catalystsUnderstanding the oxidation state and coordination environment of the catalyst during the reaction

Synergistic Experimental and Computational Research Programs

The synergy between experimental and computational chemistry has become an indispensable driver of innovation in the molecular sciences. nd.edursc.orgmdpi.com For this compound, a combined experimental and computational approach will be essential for accelerating the discovery and optimization of new reactions and applications.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. acs.orgmdpi.commdpi.com This theoretical understanding can guide experimental efforts by predicting the feasibility of proposed reaction pathways and identifying the most promising catalyst structures. For example, computational screening of different ligands for a metal catalyst could significantly reduce the experimental workload required to find the optimal system for a given transformation. mdpi.com

Furthermore, computational studies can help to explain experimental observations, such as unexpected regioselectivity or stereoselectivity. acs.org The distortion/interaction model, for instance, can be used to rationalize the outcomes of cycloaddition reactions involving the vinyl sulfone moiety. acs.org A continuous feedback loop between experimental results and theoretical predictions will be a powerful strategy for advancing the chemistry of this compound. acs.orgacs.org This interdisciplinary approach will not only lead to a more profound fundamental understanding but also pave the way for the rational design of new functional molecules and materials based on this versatile chemical scaffold.

Research AreaExperimental ComponentComputational Component
Reaction Mechanism ElucidationKinetic studies, isotope labeling, intermediate trappingDFT calculations of reaction pathways and transition states acs.orgmdpi.com
Catalyst DesignSynthesis and screening of catalyst librariesVirtual screening of catalyst structures, prediction of catalytic activity
Understanding SelectivityAnalysis of product distributions under various conditionsModeling of transition states to rationalize regio- and stereoselectivity acs.org
Prediction of PropertiesSynthesis and characterization of new derivativesQuantum chemical calculations of electronic and structural properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Ethenesulfonyl)benzonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis often involves functionalization of benzonitrile precursors via sulfonylation or cross-coupling reactions. For example, Wittig reactions have been used to introduce ethenyl groups in related benzonitrile derivatives . Optimization parameters include:

  • Catalyst selection : Palladium or nickel catalysts for coupling reactions.
  • Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Yield improvement : Stepwise purification (e.g., column chromatography) to isolate the sulfonylated product.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be effectively utilized to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify sulfonyl (S=O) stretches at 1300–1350 cm⁻¹ and nitrile (C≡N) peaks near 2220 cm⁻¹ .
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and ethenesulfonyl CH2_2 groups (δ 4.0–5.5 ppm). 13^{13}C NMR confirms nitrile carbon at ~115 ppm .
  • UV-Vis : Monitor π→π* transitions in the aromatic and ethenyl groups (λ~250–300 nm) to assess conjugation effects .

Advanced Research Questions

Q. What computational methods (e.g., DFT, NBO analysis) are recommended to study the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity sites. For example, Fukui indices identify nucleophilic/electrophilic regions .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., sulfonyl group stabilization via resonance) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions impacting electronic transitions .

Q. How do structural modifications at the ethenesulfonyl group influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Compare reactivity with analogs lacking the sulfonyl moiety .
  • Steric Considerations : Bulky substituents on the ethenyl group may hinder catalytic access. Use X-ray crystallography or molecular docking to assess steric clashes .

Q. What experimental strategies can resolve contradictory data between theoretical predictions and observed spectroscopic results for this compound?

  • Methodological Answer :

  • Benchmarking : Validate computational models (e.g., DFT functional selection) against experimental NMR/IR data for similar compounds .
  • Isotopic Labeling : Use 15^{15}N-labeled nitrile groups to clarify resonance assignments in NMR .
  • Temperature-Dependent Studies : Probe dynamic effects (e.g., rotational barriers in the ethenesulfonyl group) via variable-temperature NMR .

Q. What are the best practices for handling and disposing of this compound to minimize environmental impact in research settings?

  • Methodological Answer :

  • Waste Segregation : Separate nitrile-containing waste from halogenated solvents; use closed containers to prevent volatilization .
  • Neutralization : Treat with alkaline solutions (e.g., NaOH) to hydrolyze nitrile groups into less toxic carboxylic acids .
  • Spill Management : Use adsorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.